2,4,5-trichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Overview
Description
2,4,5-trichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11Cl3N2O3S2 and its molecular weight is 437.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.927668 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Structural Analysis
The study of tautomerism in benzenesulfonamide derivatives, such as the investigation of 2,4-dichlorobenzenesulfonamide derivatives, provides insights into the structural dynamics and stability of these compounds. Understanding these characteristics can inform the development of new materials and chemicals with specific desired properties (P. Beuchet et al., 1999).
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, a treatment method that uses light-sensitive compounds to target and kill cancer cells. For example, new zinc phthalocyanine compounds substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, indicating their potential as photosensitizers for cancer treatment (M. Pişkin et al., 2020).
Antitumor Activity
The synthesis and evaluation of benzenesulfonamide derivatives for antitumor activity have been a significant area of research. Novel series of these compounds have shown promising in vitro antitumor effects against various cancer cell lines, highlighting their potential in cancer therapy (J. Sławiński et al., 2006).
Environmental Impact and Analysis
The occurrence and analysis of benzenesulfonamide derivatives in environmental samples, such as water and soil, indicate the importance of understanding the environmental fate of these compounds. Studies focus on their detection, behavior, and removal in environmental treatment processes, contributing to environmental safety and pollution control (P. Herrero et al., 2014; Alba Maceira et al., 2018).
Antimicrobial Properties
The development of benzenesulfonamide derivatives with antimicrobial properties addresses the need for new antibiotics and antifungal agents. The synthesis and evaluation of these compounds for their effectiveness against various bacterial and fungal pathogens contribute to medical research and the fight against drug-resistant infections (S. Y. Hassan, 2013).
Properties
IUPAC Name |
2,4,5-trichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O3S2/c1-2-23-8-3-4-12-13(5-8)24-15(19-12)20-25(21,22)14-7-10(17)9(16)6-11(14)18/h3-7H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWNHMFQOZECCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.